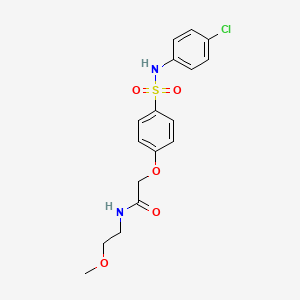
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as EPOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. EPOC belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed that N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide exerts its biological activities by inhibiting the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is also stable under normal laboratory conditions and can be stored for an extended period. However, N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has some limitations. It is relatively insoluble in water, which can limit its use in certain experiments. In addition, N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of research is to investigate the potential applications of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore the use of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in combination with other drugs for the treatment of cancer. Furthermore, the development of more water-soluble derivatives of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide could expand its use in various experiments. Finally, further studies are needed to determine the safety and efficacy of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in humans.
Conclusion
In conclusion, N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound that has potential applications in scientific research. Its anti-inflammatory, analgesic, and anti-cancer activities make it a promising candidate for the development of new drugs. The synthesis method of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is relatively simple, and it has several advantages for lab experiments. However, further studies are needed to fully understand its mechanism of action, and its safety and efficacy in humans need to be determined.
Méthodes De Synthèse
The synthesis of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of ethyl 3-bromo propionate with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to obtain N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. The yield of N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Applications De Recherche Scientifique
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Propriétés
IUPAC Name |
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-14-11(17)8-9-12-15-13(16-18-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHXAYNZENLCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)




![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)

![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)